molecular formula C19H17FN4S B11480983 2-(4-Fluorophenyl)-5,11-dimethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-(4-Fluorophenyl)-5,11-dimethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B11480983
M. Wt: 352.4 g/mol
InChI Key: PSJDDPHGBGHAII-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-5,11-dimethyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a benzothieno ring fused with a triazolo-pyrimidine moiety, and a fluorophenyl group. The presence of these functional groups contributes to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-5,11-dimethyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and functionalization processes. The scalability of the synthesis is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-5,11-dimethyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing nitro groups to amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the fluorophenyl ring .

Scientific Research Applications

2-(4-Fluorophenyl)-5,11-dimethyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Fluorophenyl)-5,11-dimethyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to the presence of the benzothieno ring fused with the triazolo-pyrimidine moiety, which imparts distinct chemical and biological properties. Its fluorophenyl group also contributes to its specificity and potency in various applications.

Properties

Molecular Formula

C19H17FN4S

Molecular Weight

352.4 g/mol

IUPAC Name

4-(4-fluorophenyl)-7,15-dimethyl-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene

InChI

InChI=1S/C19H17FN4S/c1-10-4-3-5-14-15(10)16-18-22-17(12-6-8-13(20)9-7-12)23-24(18)11(2)21-19(16)25-14/h6-10H,3-5H2,1-2H3

InChI Key

PSJDDPHGBGHAII-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC2=C1C3=C(S2)N=C(N4C3=NC(=N4)C5=CC=C(C=C5)F)C

Origin of Product

United States

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